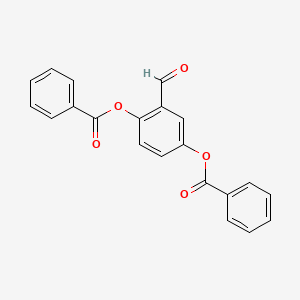
Diazene, bis(1,1-dimethyl-5-hexenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, bis(1,1-dimethyl-5-hexenyl)-: is an organic compound that belongs to the class of diazenes. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features two 1,1-dimethyl-5-hexenyl groups attached to the diazene core. Diazene compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(1,1-dimethyl-5-hexenyl)- typically involves the reaction of hydrazine derivatives with appropriate alkylating agents. One common method is the oxidation of hydrazine with hydrogen peroxide or air to form the diazene compound. Another approach involves the hydrolysis of diethyl azodicarboxylate or azodicarbonamide to yield the desired diazene compound .
Industrial Production Methods: Industrial production of diazene compounds often involves the thermal decomposition of sulfonylhydrazides. For example, the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide can generate diazene compounds in situ. This method is preferred due to its efficiency and the ability to produce the compound on a larger scale .
化学反応の分析
Types of Reactions: Diazene, bis(1,1-dimethyl-5-hexenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen gas and other byproducts.
Reduction: Reduction reactions can convert the diazene compound back to hydrazine derivatives.
Substitution: The diazene compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air is commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkylating agents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include nitrogen gas, hydrazine derivatives, and substituted diazene compounds .
科学的研究の応用
Diazene, bis(1,1-dimethyl-5-hexenyl)- has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the hydrogenation of alkenes and alkynes.
Biological Studies: Diazene compounds are studied for their potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of diazene compounds in drug development.
Industrial Applications: The compound is used as an intermediate in the production of various chemicals and materials.
作用機序
The mechanism of action of diazene, bis(1,1-dimethyl-5-hexenyl)- involves the nitrogen-nitrogen double bond (N=N) undergoing various chemical transformations. The compound can act as a hydrogen donor in hydrogenation reactions, where it transfers hydrogen atoms to unsaturated substrates. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Diazene, bis(1,1-dimethylethyl)-: This compound features two 1,1-dimethylethyl groups attached to the diazene core.
Diimide (HN=NH):
Azobenzene: An organic diazene derivative with applications in materials science and photochemistry.
Uniqueness: Diazene, bis(1,1-dimethyl-5-hexenyl)- is unique due to its specific alkyl groups, which impart distinct chemical properties and reactivity. The presence of the 1,1-dimethyl-5-hexenyl groups allows for selective reactions and applications in organic synthesis that may not be achievable with other diazene compounds .
特性
CAS番号 |
143958-74-1 |
|---|---|
分子式 |
C16H30N2 |
分子量 |
250.42 g/mol |
IUPAC名 |
bis(2-methylhept-6-en-2-yl)diazene |
InChI |
InChI=1S/C16H30N2/c1-7-9-11-13-15(3,4)17-18-16(5,6)14-12-10-8-2/h7-8H,1-2,9-14H2,3-6H3 |
InChIキー |
KEUQKUFYVZYJFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCC=C)N=NC(C)(C)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


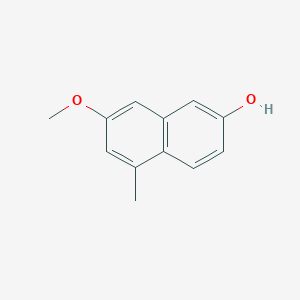

![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

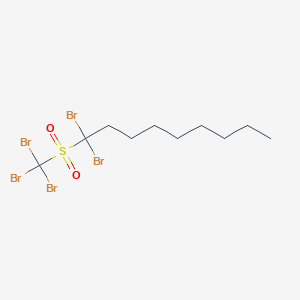
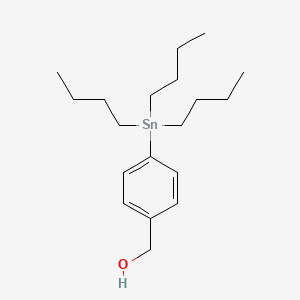
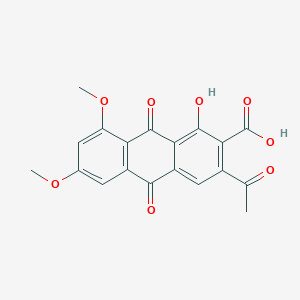
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
